7-(Trifluoromethyl)-1-tetralone
Overview
Description
7-(Trifluoromethyl)-1-tetralone is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Mechanism of Action
In terms of mode of action, many drugs work by interacting with specific targets in the body, such as proteins or enzymes, and modulating their activity. The exact nature of this interaction and the resulting changes would depend on the specific structure of the compound and its target .
Biochemical pathways affected by a drug can vary widely, but they often involve the modulation of signaling pathways or metabolic processes within cells . The downstream effects of these changes can include alterations in cell behavior, gene expression, or physiological responses.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, are crucial aspects of a drug’s action . These properties determine how much of the drug is absorbed into the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted from the body. These factors can greatly influence a drug’s bioavailability, or the amount of the drug that is able to reach its target and exert a therapeutic effect.
The molecular and cellular effects of a drug’s action can include a wide range of changes, from alterations in the activity of individual proteins to large-scale changes in cell behavior or function .
Environmental factors can also influence a drug’s action, efficacy, and stability. For example, factors such as pH, temperature, and light exposure can affect the stability of a drug and its ability to interact with its targets .
Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWQWRIRONTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437521 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54752-50-0 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.